molecular formula C19H17ClN4O B5416865 1-(2-chlorobenzyl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one

1-(2-chlorobenzyl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one

Cat. No. B5416865
M. Wt: 352.8 g/mol
InChI Key: KFJDDPZKSYEVGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorobenzyl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one, also known as ABT-702, is a small molecule inhibitor of the enzyme adenosine kinase. It was first synthesized in 1997 by Abbott Laboratories and has since been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one involves inhibition of adenosine kinase, an enzyme that catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP). By inhibiting adenosine kinase, this compound increases the levels of extracellular adenosine, which can activate adenosine receptors and modulate various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including modulation of immune function, inhibition of angiogenesis, and regulation of neurotransmitter release. It has also been shown to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-chlorobenzyl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one for lab experiments is its specificity for adenosine kinase, which allows for selective inhibition of this enzyme without affecting other cellular processes. However, one limitation is that this compound has relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-(2-chlorobenzyl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one. One area of focus could be the development of more potent and selective inhibitors of adenosine kinase, which could have improved therapeutic efficacy. Another area of interest could be the evaluation of this compound in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Additionally, further studies could be conducted to elucidate the mechanisms underlying the neuroprotective effects of this compound, which could have implications for the treatment of neurological disorders.

Synthesis Methods

The synthesis of 1-(2-chlorobenzyl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one involves a multistep process, starting with the reaction of quinoxaline-2-carboxylic acid with 2-chlorobenzylamine to form 2-chlorobenzylquinoxaline-2-carboxamide. This is then reacted with pyrrolidine-2,5-dione to produce this compound.

Scientific Research Applications

1-(2-chlorobenzyl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-tumor activity in preclinical studies, and is currently being evaluated in clinical trials for the treatment of solid tumors.

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-(quinoxalin-2-ylamino)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O/c20-15-6-2-1-5-13(15)11-24-12-14(9-19(24)25)22-18-10-21-16-7-3-4-8-17(16)23-18/h1-8,10,14H,9,11-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJDDPZKSYEVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2Cl)NC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.